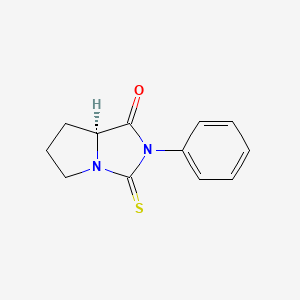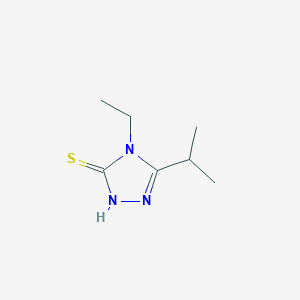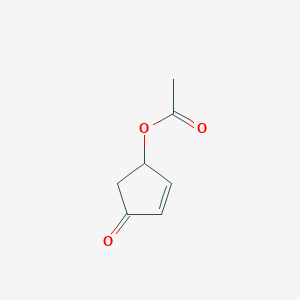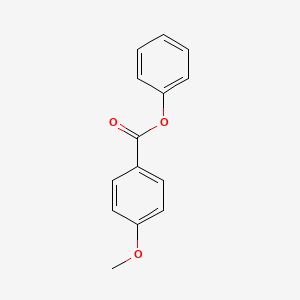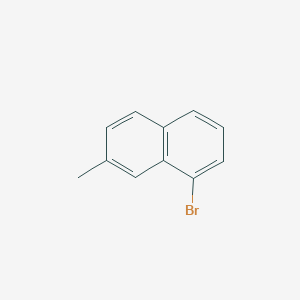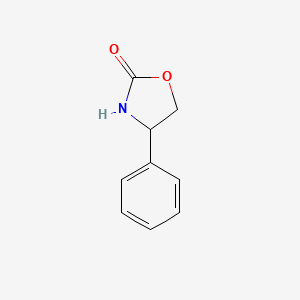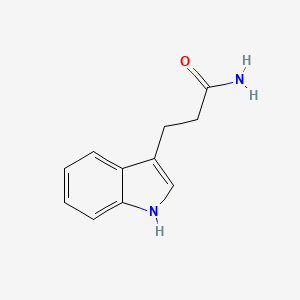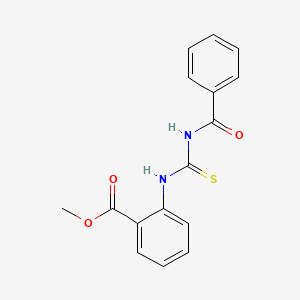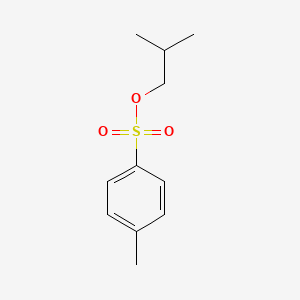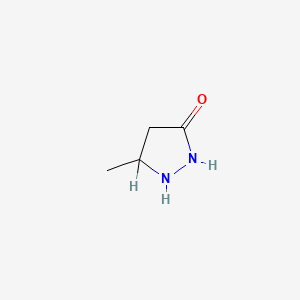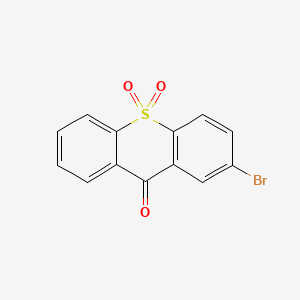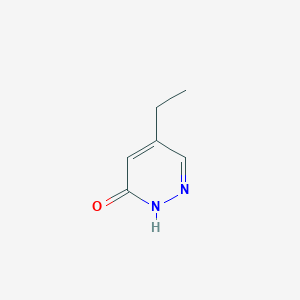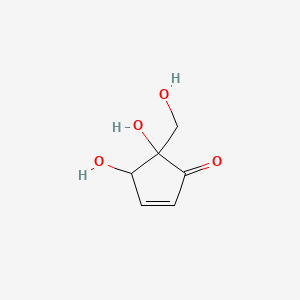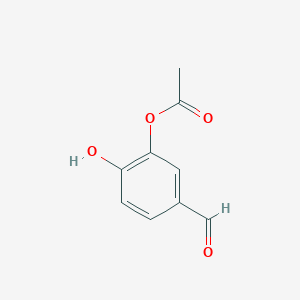
5-Formyl-2-hydroxyphenyl acetate
Descripción general
Descripción
5-Formyl-2-hydroxyphenyl acetate is a chemical compound with the formula C9H8O4 . It is also known by other names such as 3-Acetoxy-4-hydroxybenzaldehyde, NSC95801, and ZINC1621451 . The molecular weight of this compound is 180.16 g/mol .
Synthesis Analysis
The synthesis of 5-Formyl-2-hydroxyphenyl acetate can be achieved through various methods. One such method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of 5-Formyl-2-hydroxyphenyl acetate consists of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound is canonicalized .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving 5-Formyl-2-hydroxyphenyl acetate . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst .Physical And Chemical Properties Analysis
5-Formyl-2-hydroxyphenyl acetate has a Rotatable Bond Count of 3 . Its Topological Polar Surface Area is 63.6 , and it has a Heavy Atom Count of 13 . The compound has a Complexity of 202 .Aplicaciones Científicas De Investigación
Antioxidant Properties and Radical Scavenging Activity
Phenolic compounds, closely related to 5-Formyl-2-hydroxyphenyl acetate, have been studied for their antioxidant properties and ability to inhibit lipid peroxidation. For example, derivatives like 5-aminosalicylate have demonstrated potent radical scavenger activity, highlighting the potential of structurally similar compounds in preventing oxidative damage. This suggests that 5-Formyl-2-hydroxyphenyl acetate could be explored for its antioxidant efficiency, potentially contributing to the development of new antioxidant agents (Dinis, Maderia, & Almeida, 1994).
Catalytic Conversions in Water
In the field of green chemistry, 5-Formyl-2-hydroxyphenyl acetate-related compounds are utilized in catalytic conversions to produce valuable chemicals from renewable resources. A study demonstrated the carbonylation of 5-hydroxymethylfurfural (HMF) into 5-formylfuran-2-acetic acid using water-soluble palladium complexes, indicating the role of similar compounds in facilitating environmentally friendly chemical transformations (Papadogianakis, Maat, & Sheldon, 1994).
Improvement in Acetic Acid Production
Research has explored the use of hydrothermal processes to enhance the production of acetic acid from carbohydrate biomass, where compounds structurally related to 5-Formyl-2-hydroxyphenyl acetate play a role in optimizing the reaction pathways. This demonstrates the compound's potential application in improving the efficiency and yield of bioproducts production processes (Jin, Zhou, Moriya, Kishida, Higashijima, & Enomoto, 2005).
Synthesis and Structural Analysis
The compound and its derivatives are pivotal in the synthesis of complex molecules, including pharmaceuticals and materials with specific functions. Studies on the synthesis and structural analysis of related compounds provide insights into their chemical behavior and potential applications in drug discovery and materials science (Li, Du, Guo, & Chen, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
(5-formyl-2-hydroxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(11)13-9-4-7(5-10)2-3-8(9)12/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOCBYONMYMWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294316 | |
| Record name | 5-formyl-2-hydroxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-hydroxyphenyl acetate | |
CAS RN |
65298-99-9 | |
| Record name | NSC95801 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-formyl-2-hydroxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

